molecular formula C11H12N2O3 B1348998 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid CAS No. 279227-02-0

1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid

Cat. No.: B1348998
CAS No.: 279227-02-0
M. Wt: 220.22 g/mol
InChI Key: PLZYWTUVQMJZHL-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid bears the CAS registry number 279227-02-0 and is characterized by the molecular formula C₁₁H₁₂N₂O₃, corresponding to a molecular weight of 220.22 g/mol. Structurally, this compound consists of a benzimidazole core with three key substituents: a methyl group at position 2 of the benzimidazole ring, a 2-hydroxyethyl substituent at position 1 (on one of the nitrogen atoms), and a carboxylic acid group at position 5 of the benzene portion.

The compound has several synonyms in the chemical literature, including:

  • 1-(2-Hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
  • 1H-Benzimidazole-5-carboxylic acid, 1-(2-hydroxyethyl)-2-methyl-
  • 1-(2-HYDROXY-ETHYL)-2-METHYL-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID

The chemical structure can be represented in various notations, including the canonical SMILES notation: CC1=NC2=C(N1CCO)C=CC(=C2)C(=O)O, which encodes its structural arrangement in a linear format. Its InChI representation is InChI=1S/C11H12N2O3/c1-7-12-9-6-8(11(15)16)2-3-10(9)13(7)4-5-14/h2-3,6,14H,4-5H2,1H3,(H,15,16).

From a physicochemical perspective, this compound exhibits properties typical of substituted benzimidazoles with polar functional groups. The compound has a calculated boiling point of 513.7°C at 760 mmHg and a calculated LogP value of 1.03520, indicating moderate lipophilicity. The presence of both the carboxylic acid and the hydroxyl group contributes to its potential for hydrogen bonding interactions, influencing its solubility profile and intermolecular interactions.

Table 1: Key Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.22 g/mol
CAS Number 279227-02-0
Canonical SMILES CC1=NC2=C(N1CCO)C=CC(=C2)C(=O)O
InChI InChI=1S/C11H12N2O3/c1-7-12-9-6-8(11(15)16)2-3-10(9)13(7)4-5-14/h2-3,6,14H,4-5H2,1H3,(H,15,16)
LogP 1.03520
Boiling Point 513.7°C at 760 mmHg

Historical Context within Benzimidazole Research

The development of this compound should be understood within the broader historical context of benzimidazole research. Benzimidazole was first discovered during investigations into vitamin B12, when researchers identified the benzimidazole nucleus as a stable platform for potential drug development. This foundational discovery set the stage for decades of research into various benzimidazole derivatives, eventually leading to the development of more complex structures like this compound.

The history of benzimidazole research extends back to 1944, when Woolley hypothesized that benzimidazoles, with their purine-like structures, might exhibit biological applications. This early insight proved prescient, as subsequent research revealed numerous biological activities associated with benzimidazole derivatives. By 1950, significant research on the antibacterial properties of benzimidazoles had been published by Goodman and Nancy Hart, establishing these compounds as important targets for medicinal chemistry investigations.

Several key milestones in benzimidazole research shaped the field:

  • 1960: Fort and colleagues reported the discovery of benzimidazole derivatives as proton pump inhibitors
  • 1965: Burton and team documented that 2-trifluoro benzimidazoles function as potent decouplers of oxidative phosphorylation in mitochondria
  • 1971: Mebendazole, an important benzimidazole-based anthelmintic drug, was discovered by Janssen pharmaceutical in Belgium
  • 1975: Albendazole, another significant benzimidazole derivative, was invented by Robert J. Gyurik and Vassilios J. Theodorides

The development of substituted benzimidazoles with carboxylic acid functionalities marks an important chapter in this historical progression. While the specific historical development of this compound is not explicitly detailed in the available literature, this compound represents the continuing evolution of benzimidazole chemistry aimed at expanding structural diversity and potential applications of this important scaffold.

The introduction of the specific substitution pattern found in this compound likely emerged from systematic efforts to create derivatives with enhanced properties or targeted functionalities. The 2-methyl group, 1-(2-hydroxyethyl) substituent, and 5-carboxylic acid group represent deliberate structural modifications designed to influence the compound's chemical behavior and potential biological interactions in specific ways.

Significance in Heterocyclic Chemistry

This compound occupies an important position in heterocyclic chemistry due to its structural features and the fundamental importance of the benzimidazole scaffold. Benzimidazole is classified as a heterocyclic aromatic organic compound, consisting of a bicyclic structure formed by the fusion of benzene and imidazole rings. This basic structure provides several key features that make benzimidazole-based compounds significant in heterocyclic chemistry.

The benzimidazole core exhibits aromatic character, contributing to its stability and distinct reactivity patterns. The presence of two nitrogen atoms in the imidazole portion creates possibilities for hydrogen bonding, coordination with metals, and other interactions that influence the compound's chemical behavior. Additionally, benzimidazole can participate in various reactions, including functioning as a base, undergoing deprotonation, and allowing alkylation of the imine nitrogen, making it a versatile building block in organic synthesis.

The specific substituents in this compound further enhance its significance in heterocyclic chemistry:

  • The 2-methyl group affects the electronic properties of the benzimidazole core and influences its reactivity patterns.
  • The 1-(2-hydroxyethyl) group introduces a hydroxyl functionality that can participate in hydrogen bonding and other interactions, potentially influencing the compound's solubility and binding capabilities.
  • The 5-carboxylic acid group introduces acidic character and provides opportunities for further derivatization through various reactions of the carboxylic acid moiety.

The synthesis of benzimidazoles, including derivatives like this compound, typically involves condensation reactions. The general method for benzimidazole synthesis involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For 2-substituted derivatives, such as those with a methyl group at position 2, the condensation is typically conducted with aldehydes followed by oxidation.

For compounds related to this compound, several synthetic approaches have been developed in recent years. These include catalytic methods using various catalysts that could potentially be adapted for the synthesis of this specific compound:

Table 2: Selected Catalytic Methods for Benzimidazole Synthesis Potentially Applicable to this compound

Catalyst Conditions Features Reference
AlOOH-SO₃ nanoparticles Solvent-free Short reaction time, simple workup, high yields
MnO₂ nanoparticles Ultrasound irradiation Efficient oxidant agent, short reaction times
H₂O₂/TiO₂ P25 nanoparticles Solvent-free Excellent yields, activation of aldehyde and imine intermediates
Nanocrystalline magnesium oxide Mild conditions Short reaction times, scalability, high yields
β-cyclodextrin functionalized PEGylated mesoporous silica nanoparticle-graphene oxide hybrid Mild conditions High yield, simple work-up, recyclability of catalyst

The significance of this compound in heterocyclic chemistry extends beyond its structural features to include its potential role as a precursor for other compounds, a model for studying structure-reactivity relationships, and a compound with applications in various fields of chemistry research.

Position in Medicinal Chemistry and Biochemistry Research

Benzimidazole derivatives, including compounds structurally related to this compound, have garnered significant attention in medicinal chemistry and biochemical research due to their diverse biological activities and potential therapeutic applications. The benzimidazole scaffold has been established as a versatile framework for drug development, with numerous derivatives exhibiting a wide range of pharmacological activities.

The biological significance of benzimidazoles has been extensively documented, with activities including antimicrobial, antiviral, anticancer, anti-inflammatory, antitubercular, anthelmintic, antiprotozoal, and antimalarial properties. This diversity of biological activities underscores the versatility of the benzimidazole scaffold and suggests potential applications for derivatives like this compound.

The specific structural features of this compound potentially contribute to its biological significance. The 2-methyl substitution is particularly noteworthy, as 2-substituted benzimidazoles have been more extensively studied by researchers according to available literature. This suggests that compounds with substitutions at this position may exhibit enhanced biological activities or desirable pharmacological properties.

The presence of the carboxylic acid functionality at position 5 is also significant from a medicinal chemistry perspective. Carboxylic acid groups can participate in various interactions with biological targets, including hydrogen bonding and ionic interactions with positively charged residues in proteins. Additionally, the carboxylic acid moiety provides a handle for further derivatization, such as conversion to esters or amides, which could modulate the compound's pharmacokinetic properties or binding characteristics.

The 1-(2-hydroxyethyl) substituent introduces additional functionality that could influence the compound's solubility, membrane permeability, and interactions with biological targets. The hydroxyl group can participate in hydrogen bonding, potentially enhancing binding affinity to certain receptors or enzymes.

Table 3: Potential Biological Activities of this compound Based on Related Benzimidazole Derivatives

Potential Activity Structural Features Contributing to Activity Similar Compounds with Activity Reference
Anticancer 2-methyl substitution, carboxylic acid functionality 2-substituted benzimidazoles
Antimicrobial Benzimidazole core, specific substitution pattern Various benzimidazole derivatives
Anti-inflammatory Heterocyclic core, functional group substitutions Benzimidazole derivatives with various substitutions
Enzyme inhibition Specific binding interactions facilitated by functional groups 2-substituted benzimidazoles, carboxylic acid-containing derivatives

Structure-activity relationship (SAR) studies on benzimidazole derivatives have provided crucial insights into the essential structural qualities required for various biological activities. These studies help in the rational design of new drug candidates based on the benzimidazole scaffold. The multifunctional nature of this compound, with its distinct substitution pattern, positions it as a potential candidate for exploration in various biochemical contexts.

Properties

IUPAC Name

1-(2-hydroxyethyl)-2-methylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-12-9-6-8(11(15)16)2-3-10(9)13(7)4-5-14/h2-3,6,14H,4-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZYWTUVQMJZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CCO)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353413
Record name 1-(2-Hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279227-02-0
Record name 1-(2-Hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of o-Phenylenediamine with Lactic Acid Derivatives

A key step in synthesizing 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole derivatives is the condensation of o-phenylenediamine with α-hydroxy acids such as L-lactic acid under acidic aqueous conditions. This method is exemplified by the synthesis of 2-(1-hydroxyethyl)benzimidazole, which is structurally related to the target compound.

  • Reaction Conditions : o-Phenylenediamine, L-lactic acid, and hydrochloric acid are combined in an aqueous solution and heated at 93–105°C for 2–6 hours to promote condensation and cyclization forming the benzimidazole ring with a hydroxyethyl substituent at the N-1 position and a methyl group at C-2 (derived from lactic acid).

  • Post-Reaction Processing : After completion, the reaction mixture is cooled, and the pH is adjusted to weakly basic conditions to precipitate the crude product, which is then filtered and dried. Recrystallization yields a product with approximately 98% purity.

  • Optimization : Optimal molar ratios are L-lactic acid to o-phenylenediamine at 1.2:1 and hydrochloric acid to o-phenylenediamine at 1.2:1, with a reaction time of 4 hours at 102°C, achieving yields up to 94.1% based on o-phenylenediamine.

Parameter Range/Value Notes
Molar ratio (L-lactic acid : o-phenylenediamine) 1.0–1.8 : 1 Optimal at 1.2:1
Molar ratio (HCl : o-phenylenediamine) 1.0–1.8 : 1 Optimal at 1.2:1
Reaction temperature 93–105 °C Optimal at 102 °C
Reaction time 2–6 hours Optimal at 4 hours
Yield Up to 94.1% Based on o-phenylenediamine

This method is industrially favorable due to mild conditions, reduced acid/base consumption, lower cost, and environmental benefits.

Introduction of the Carboxylic Acid Group at the 5-Position

Esterification and Subsequent Hydrolysis

The 5-carboxylic acid functionality is typically introduced via ester intermediates, which are then hydrolyzed to the free acid.

  • Ester Formation : Starting from appropriately substituted benzimidazole esters (e.g., ethyl esters), the ester group at the 5-position is prepared by conventional esterification methods or by using substituted precursors.

  • Hydrolysis to Acid : The ester is hydrolyzed under basic conditions using sodium hydroxide in tetrahydrofuran (THF) or aqueous media at reflux temperatures (~66°C). The reaction progress is monitored by thin-layer chromatography (TLC).

  • Acidification and Isolation : After complete hydrolysis, the reaction mixture is acidified to pH 6–7 with hydrochloric acid to precipitate the carboxylic acid. The product is isolated by filtration, recrystallized from methanol, and dried to yield the pure 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid.

Step Reagents/Conditions Outcome
Hydrolysis NaOH (4 N), THF, reflux at 66 °C Conversion of ester to acid
Acidification 2 M HCl, pH adjusted to 6–7 Precipitation of carboxylic acid
Purification Recrystallization from MeOH Pure acid crystals

This approach allows for high purity and good yields of the carboxylic acid derivative.

Alternative Synthetic Routes and Functional Group Modifications

Use of Substituted Benzimidazole Precursors

Advanced synthetic routes involve preparing substituted benzimidazole esters or amides with various functional groups, followed by selective hydrolysis or further functionalization to obtain the target acid.

  • For example, methyl esters of benzimidazole derivatives bearing halogen or alkyl substituents can be selectively hydrolyzed under mild conditions to yield the corresponding carboxylic acids.

  • The use of organic acids (e.g., acetic acid) and organic solvents such as toluene, anisole, or tetrahydrofuran in the reaction and isolation steps can improve purity and yield.

  • Amide formation at the carboxylic acid site can be achieved by coupling with hydroxylamine derivatives using coupling agents like EDCI and HOBt in dimethylformamide (DMF), allowing further functionalization.

Analytical and Theoretical Support for Structural Confirmation

  • Vibrational spectroscopy (FT-IR, Raman), nuclear magnetic resonance (1H and 13C NMR), and density functional theory (DFT) calculations have been employed to confirm the structure and purity of benzimidazole carboxylic acid derivatives, including 2-methyl-1H-benzimidazole-5-carboxylic acid, which is closely related to the target compound.

  • These studies support the successful synthesis and provide insight into electronic properties, molecular electrostatic potential, and thermodynamic stability, which are critical for optimizing synthesis and purification protocols.

Summary Table of Preparation Methods

Step Method/Conditions Key Parameters Yield/Purity Reference
Condensation of o-phenylenediamine with L-lactic acid Aqueous HCl, 93–105°C, 2–6 h, pH adjustment to weak base Molar ratios: L-lactic acid/o-phenylenediamine 1.2:1; HCl/o-phenylenediamine 1.2:1 Up to 94.1% yield; ~98% purity after recrystallization
Hydrolysis of benzimidazole ester to acid NaOH (4 N), THF, reflux 66°C; acidification with HCl to pH 6–7 Reflux time monitored by TLC High purity after recrystallization
Functional group modifications and isolation Organic acid treatment, organic solvents, coupling agents (EDCI, HOBt) Controlled temperature, solvent choice High purity, tailored derivatives
Structural confirmation FT-IR, Raman, NMR, DFT calculations Spectral and computational analysis Confirmed structure and purity

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed:

    Oxidation: Formation of 1-(2-carboxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid.

    Reduction: Formation of 1-(2-hydroxyethyl)-2-methyl-1H-benzoimidazole-5-methanol.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl and carboxylic acid groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The benzimidazole ring structure allows for interactions with various biological molecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name 1-Position Substituent 2-Position Substituent 5-Position Group Key Features Reference
Target Compound 2-Hydroxyethyl Methyl Carboxylic acid Enhanced solubility; potential for H-bonding
2-(2-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid H 2-Hydroxyphenyl Carboxylic acid Positional isomer; phenolic hydroxyl may confer antioxidant activity
2-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride H Methyl Carboxylic acid (HCl salt) Lacks hydroxyethyl; hydrochloride salt improves crystallinity
1-(5-Bromo-pyridin-2-yl)-2-methyl-1H-benzoimidazole-5-carboxylic acid 5-Bromo-pyridin-2-yl Methyl Carboxylic acid Pyridine ring introduces π-π stacking potential; bromine aids in halogen bonding
2-(5-Chloro-2-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid (7d) H 5-Chloro-2-hydroxyphenyl Carboxylic acid Chlorine and hydroxyl groups enhance lipophilicity and reactivity
Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate 2-Hydroxyethyl Phenyl Ethyl ester Ester group reduces acidity; phenyl increases hydrophobicity

Physicochemical Properties

  • Melting Points : Analogs with carboxylic acid groups (e.g., 7d–7h in ) exhibit high thermal stability (melting points >300°C) due to strong intermolecular hydrogen bonding. In contrast, ester derivatives (e.g., ) likely have lower melting points .
  • Solubility: The hydroxyethyl group in the target compound improves aqueous solubility compared to non-polar analogs like 2-methyl-1H-benzimidazole-5-carboxylic acid .
  • Synthetic Yields : Yields for similar compounds range widely:
    • 80% for 2-(2,3,4-trihydroxy-phenyl)-1H-benzimidazole-5-carboxylic acid (15) .
    • 67–94% for dihydroxyphenyl and methoxy-substituted analogs (7d–7h) .

Biological Activity

1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid (CAS 279227-02-0) is a benzimidazole derivative that has garnered interest due to its potential biological activities. This compound is part of a larger class of benzimidazoles known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a benzimidazole core with a hydroxyl group and a carboxylic acid functional group, contributing to its biological activity. The structural formula can be represented as follows:

C12H13N3O3\text{C}_{12}\text{H}_{13}\text{N}_{3}\text{O}_{3}

Anticancer Activity

Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. A study highlighted the effectiveness of similar compounds against various cancer cell lines, demonstrating IC50 values that indicate potent cytotoxic effects. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in the MCF7 (breast cancer) and A549 (lung cancer) cell lines.

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BA54926.00

These findings suggest that the benzimidazole scaffold may be crucial for the anticancer activity observed in these derivatives .

Anti-inflammatory Activity

Benzimidazoles have also been recognized for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. For example, certain derivatives have been reported to inhibit the activity of Lck, a protein involved in T-cell activation.

CompoundMechanism of ActionEffect
Compound CLck InhibitionSignificant reduction in TNFα levels

This inhibition indicates potential therapeutic applications in conditions characterized by excessive inflammation .

Antiviral Activity

The antiviral potential of benzimidazole derivatives has also been explored. Some studies indicate that these compounds can inhibit viral replication by targeting viral RNA synthesis pathways. For instance, derivatives have shown effectiveness against human cytomegalovirus (HCMV), with low cytotoxicity profiles.

CompoundVirus TargetedIC50 (nM)
Compound DHCMV300

Such findings underscore the versatility of benzimidazoles as potential antiviral agents .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of several benzimidazole derivatives, including those structurally similar to this compound. The study utilized a panel of cancer cell lines and assessed the compounds' cytotoxic effects using MTT assays. The results indicated that certain derivatives exhibited IC50 values below 10 µM across multiple cell lines, suggesting significant anticancer potential.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of benzimidazole derivatives in a murine model of arthritis. The study reported that treatment with these compounds resulted in reduced swelling and inflammation markers compared to control groups, highlighting their potential as therapeutic agents in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation of 2-methylbenzimidazole precursors with hydroxyethylating agents. Key steps include:

  • Alkylation of the benzimidazole nitrogen using 2-chloroethanol under reflux in aprotic solvents (e.g., DMF) with K2CO3 as a base .
  • Carboxylic acid group introduction via hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH in aqueous ethanol .
    • Critical Parameters :
ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher temperatures accelerate alkylation but risk side reactions.
SolventDMF or THFPolar aprotic solvents enhance nucleophilicity.
Reaction Time12–24 hrsProlonged time improves substitution efficiency.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

  • Primary Techniques :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., hydroxyethyl and methyl group positions) via chemical shifts (e.g., δ 4.2–4.5 ppm for –CH2OH) .
  • FTIR : Validate carboxylic acid (C=O stretch at ~1700 cm<sup>-1</sup>) and hydroxyethyl (–OH stretch at ~3400 cm<sup>-1</sup>) functionalities .
    • Discrepancy Resolution : Cross-reference experimental data with computational simulations (e.g., DFT for NMR shifts) and elemental analysis (C, H, N) to confirm purity .

Advanced Research Questions

Q. How does the hydroxyethyl substituent influence the compound’s coordination chemistry with transition metals?

  • Methodology :

  • Synthesize metal complexes (e.g., Cu(II), Fe(III)) by refluxing the compound with metal salts in ethanol/water.
  • Characterize via UV-Vis (d-d transitions), ESR (for paramagnetic metals), and TGA (thermal stability) .
    • Findings : The hydroxyethyl group acts as a bidentate ligand, forming stable 5-membered chelate rings. For example, Cu(II) complexes show enhanced stability (ΔG ~ -25 kJ/mol) compared to unsubstituted analogs .

Q. What computational strategies are suitable for predicting the compound’s binding affinity to biological targets?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., tyrosine kinases). The carboxylic acid and benzimidazole moieties show hydrogen bonding with active-site residues (e.g., Asp831 in EGFR) .
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 50 ns) in explicit solvent models .
    • Validation : Compare computational results with experimental IC50 values from kinase inhibition assays .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?

  • SAR Insights :

  • Hydrophilicity : The hydroxyethyl group improves aqueous solubility (logP reduced by 0.8 vs. methyl analogs).
  • Metabolic Stability : Ester prodrugs (e.g., ethyl esters) mitigate rapid clearance, as shown in microsomal assays (t1/2 increased from 2.1 to 5.3 hrs) .
    • Experimental Design : Synthesize analogs with fluorinated or sulfonamide substituents and evaluate via:
AssayMetricExample Result
LogD (pH 7.4)Partition coefficient1.2 ± 0.1
Caco-2 PermeabilityPapp (×10<sup>-6</sup> cm/s)8.5

Data Contradiction Analysis

Q. Conflicting reports on the compound’s cytotoxicity: How to reconcile discrepancies between in vitro and in silico studies?

  • Root Causes :

  • Purity Issues : Impurities (e.g., unreacted alkylating agents) may skew in vitro results. Validate via HPLC (≥95% purity) .
  • Assay Conditions : Variances in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations affect IC50 values .
    • Resolution : Standardize protocols (e.g., MTT assay in triplicate) and correlate with computational ADMET predictions (e.g., SwissADME).

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s enzyme inhibition potential?

  • Critical Controls :

  • Positive Control : Known inhibitors (e.g., Imatinib for kinases).
  • Negative Control : DMSO vehicle (≤1% v/v).
  • Blank : Enzyme + substrate without inhibitor.
    • Data Interpretation : Normalize activity to controls and calculate % inhibition using:
      Inhibition (%)=(1ActivitysampleActivityblank)×100\text{Inhibition (\%)} = \left(1 - \frac{\text{Activity}_{\text{sample}}}{\text{Activity}_{\text{blank}}}\right) \times 100

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